(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
Description
The compound "(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane" is a bicyclic monoterpene characterized by a 7-oxabicyclo[4.1.0]heptane core. Key structural features include:
- Stereochemistry: The (1S,4R,6R) configuration defines spatial orientation, influencing reactivity and biological interactions.
- Substituents: A methyl group at position 1 and a (Z)-configured 6-methylhepta-2,5-dien-2-yl group at position 3.
- Source: Identified in Pulicaria undulata essential oils via GC-MS analysis, where it contributes to the plant’s antimicrobial and antioxidant properties .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4R,6R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7-/t13-,14-,15+/m1/s1 |
InChI Key |
BOWJPMUUGHPAAF-BMGVKBPPSA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@@H]1CC[C@]2([C@@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the methylhepta-dienyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of (1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Biological Activity
(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane, with the CAS number 121467-35-4, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₄O
- Molecular Weight : 220.351 g/mol
- SMILES Notation : CC(=CC\C=C(\C)/[C@@H]1CC[C@]2(C)O[C@@H]2C1)C
- IUPAC Name : (1S,4R,6R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its applications in pharmacology and environmental science.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- Case Study : A study assessing the efficacy of various compounds against bacterial strains found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has been reported to possess anti-inflammatory properties:
- Research Findings : Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential use in managing inflammatory diseases.
Applications in Metabolomics
The compound is also noted for its role in quality control and metabolomics:
| Application | Description |
|---|---|
| Quality Control | Used in the analysis of Houttuynia cordata extracts via HS-SPME/GC-MS techniques to ensure product consistency and quality. |
| Metabolomics | Acts as a reference standard for identifying metabolites in complex biological matrices. |
Safety and Regulatory Information
Given its biological activity, it is essential to consider safety profiles and regulatory status:
- The compound is categorized under controlled substances requiring documentation for purchase and use.
- Safety data sheets indicate potential hazards; thus, proper handling protocols are recommended.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 7-oxabicyclo[4.1.0]heptane scaffold is shared among several terpenes, but substituent variations lead to distinct properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
